molecular formula C17H18O6 B13836716 (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol

(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol

Numéro de catalogue: B13836716
Poids moléculaire: 318.32 g/mol
Clé InChI: MPBIWBGTEYMVRN-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol is a synthetically derived analog of the naturally occurring alkaloid Stephaoxocin A, which was first isolated from the plant Stephania japonica [https://pubs.acs.org/doi/10.1021/np500573y]. This complex polycyclic structure is of significant interest in medicinal chemistry and pharmacology for its potential neuroprotective and anti-inflammatory effects. The research value of this compound is largely linked to its role as a potential activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5770530/], a critical signaling cascade that regulates the expression of antioxidant proteins. By modulating this pathway, the compound may protect cells from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as other conditions involving inflammation and oxidative damage. Its mechanism is believed to involve the stabilization of Nrf2, allowing for its translocation to the nucleus and subsequent binding to the Antioxidant Response Element (ARE), thereby promoting the transcription of cytoprotective genes. Researchers utilize this high-purity compound as a chemical probe to further elucidate the molecular mechanisms of the Nrf2 pathway and to investigate novel therapeutic strategies for oxidative stress-related disorders. This product is intended for research purposes in a controlled laboratory environment and is strictly classified as For Research Use Only.

Propriétés

Formule moléculaire

C17H18O6

Poids moléculaire

318.32 g/mol

Nom IUPAC

(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol

InChI

InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3/t17-/m0/s1

Clé InChI

MPBIWBGTEYMVRN-KRWDZBQOSA-N

SMILES isomérique

COC1=C(C=C2C(=C1)C[C@@](COC3=C2C=CC(=C3)O)(CO)O)O

SMILES canonique

COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O

Origine du produit

United States

Méthodes De Préparation

Natural Extraction

The primary natural source of (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.0²,⁷]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol is Biancaea sappan, a plant known for its rich phenolic and flavonoid content. Extraction typically involves:

  • Solvent Extraction: Using polar organic solvents such as methanol, ethanol, or aqueous mixtures to dissolve the compound from dried plant material.
  • Fractionation: Employing liquid-liquid partitioning with solvents of varying polarity (e.g., ethyl acetate, dichloromethane, water) to enrich fractions containing the target compound.
  • Chromatographic Purification: Utilizing column chromatography on silica gel or reverse-phase materials to isolate the compound in pure form.

This method leverages the compound’s solubility profile (moderate polarity, XLogP3-AA ~1.3) and multiple hydroxyl groups to achieve selective extraction.

Total Chemical Synthesis

Due to the compound’s complex tricyclic oxatricyclic core and stereochemistry (10S configuration), total synthesis is challenging but feasible through multi-step organic synthesis involving:

  • Diels-Alder Cycloaddition: Construction of the tricyclic framework can be initiated by an intramolecular or intermolecular Diels-Alder reaction, a common method for building complex polycyclic systems.
  • Selective Functional Group Transformations: Introduction of hydroxymethyl and methoxy substituents via regioselective hydroxylation and methylation reactions.
  • Stereocontrol: Use of chiral catalysts or chiral auxiliaries to ensure the correct 10S stereochemistry.
  • Protecting Group Strategies: Temporary protection of hydroxyl groups during intermediate steps to prevent undesired reactions.

Though no explicit synthetic route for this exact compound is detailed in the available literature, related oxatricyclic compounds have been synthesized using these strategies, and the patent literature suggests Diels-Alder reactions and related cycloadditions as key steps in constructing similar frameworks.

Semi-Synthetic Approaches

Semi-synthesis involves derivatizing structurally related natural products or simpler precursors to obtain the target compound. This may include:

  • Selective Oxidation or Reduction: Modifying hydroxyl groups or double bonds in precursor molecules.
  • Methoxylation: Introduction of methoxy groups through methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Ring Closure Reactions: Formation of the oxatricyclic ring system via intramolecular cyclization reactions.

This approach is valuable when the natural product or a close analog is available in sufficient quantity, reducing the complexity of total synthesis.

Data Table: Key Physicochemical and Structural Properties

Property Value Source/Methodology
Molecular Formula C₁₇H₁₈O₆ PubChem Computation
Molecular Weight 318.32 g/mol PubChem Computation
IUPAC Name (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.0²,⁷]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol PubChem
XLogP3-AA (Lipophilicity) 1.3 Computed by XLogP3 3.0 (PubChem)
Hydrogen Bond Donors 4 Computed by Cactvs 3.4.8.18 (PubChem)
Hydrogen Bond Acceptors 6 Computed by Cactvs 3.4.8.18 (PubChem)
Rotatable Bonds 2 Computed by Cactvs 3.4.8.18 (PubChem)
Topological Polar Surface Area 99.4 Ų Computed by Cactvs 3.4.8.18 (PubChem)
Stereocenter Count 1 (defined) PubChem

- PubChem Compound Summary for CID 124355840: (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.0²,⁷]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol. National Center for Biotechnology Information. Accessed April 12, 2025.

- WO2017212329A1: Cliptac Composition and Related Chemical Methods. Patent literature describing cycloaddition and Diels-Alder methodologies relevant to oxatricyclic compounds. Accessed April 2025.

Analyse Des Réactions Chimiques

Types of Reactions

The compound “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for substitution reactions, such as alkoxides or amines.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the oxo group could yield secondary alcohols.

Applications De Recherche Scientifique

The compound “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with effects on cellular processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mécanisme D'action

The mechanism of action of “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

  • Binding to enzymes or receptors and modulating their activity.
  • Interacting with cellular membranes and altering their properties.
  • Affecting gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Structural and Functional Analogues

The evidence references 7-(2-Hydroxyphenyl)-9-methoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one and its IUPAC-matched variants, which share tricyclic frameworks but differ in substituents and heteroatom placement.

Feature Target Compound Evidence Compound (Matched IUPAC)
Core Structure 8-Oxatricyclo[10.4.0.02,7] 10-Azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]
Substituents 10-(hydroxymethyl), 14-methoxy, 5,10,15-triol 16-methoxy, 10-methyl, 15-hydroxyl
Heteroatoms Oxygen (oxa-ring) Nitrogen (aza-ring)
Stereochemistry 10S configuration Undisclosed in evidence

Functional Implications

Bioactivity Potential: The evidence compound’s aza-ring and methyl group may enhance membrane permeability compared to the target compound’s polar hydroxymethyl and triol groups. Methoxy groups in both compounds suggest shared metabolic stability, but the target’s additional hydroxyls could increase solubility and hydrogen-bonding interactions.

Synthetic Challenges :

  • The target compound’s tricyclic oxa-system and stereocenter at C10 likely require advanced synthetic strategies (e.g., asymmetric catalysis), whereas the evidence compound’s aza-ring might be accessible via simpler lactamization.

Spectroscopic Differentiation :

  • The target compound’s ¹H-NMR would show distinct splitting patterns for the 10S hydroxymethyl group, while the evidence compound’s 10-methyl and aza-ring would produce unique deshielded proton signals.

Critical Notes on Evidence Limitations

Source Diversity : Only one evidence source was provided, limiting the ability to cross-validate claims or identify trends.

Recommendations for Future Research

Prioritize isolation or synthesis of the target compound to validate its structure and properties.

Conduct computational studies (e.g., molecular docking) to compare binding affinities of the target and evidence compounds.

Explore natural product databases for related tricyclic oxygenated compounds (e.g., coumarins or lignans) as additional analogues.

Activité Biologique

The compound (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol is a complex organic molecule characterized by a tricyclic structure and multiple functional groups including hydroxyl and methoxy groups. This article explores its biological activity based on available research findings.

  • Molecular Formula : C17H18O6
  • Molecular Weight : 318.32 g/mol
  • IUPAC Name : (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Modulation : It may bind to specific enzymes or receptors, altering their activity.
  • Membrane Interaction : The compound could interact with cellular membranes, affecting their fluidity and permeability.
  • Gene Expression : It might influence gene expression and protein synthesis through various signaling pathways.

Biological Activities

Research indicates potential biological activities of the compound:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit antioxidant properties, which may be attributed to the presence of hydroxyl groups that can scavenge free radicals.

Antimicrobial Properties

Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further studies are required to elucidate its effectiveness and mechanism against microbial pathogens.

Cytotoxic Effects

Research into cytotoxicity indicates that the compound may induce apoptosis in cancer cell lines. The specific pathways involved in this process remain an area for further investigation.

Comparative Analysis with Similar Compounds

A comparison with similar tricyclic compounds reveals unique aspects of (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol:

Compound NameStructure TypeNotable Activities
Tricyclic AntidepressantsTricyclicMood regulation
Tricyclic DiterpenoidsDiterpenoidAnti-inflammatory
Tricyclic LactonesLactoneAntimicrobial

The unique combination of functional groups in (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol may confer distinct biological properties that differentiate it from these similar compounds.

Q & A

Basic Research Questions

Q. What experimental methods are critical for structural elucidation of this compound, and how are contradictions between spectroscopic and crystallographic data resolved?

  • Methodology :

  • Single-crystal X-ray diffraction is the gold standard for resolving complex polycyclic structures. Key parameters include data collection at 293 K, refinement with anisotropic displacement parameters, and validation via R-factor convergence (e.g., R = 0.041, wR = 0.142) .
  • Complementary techniques : NMR (¹H/¹³C) and mass spectrometry validate functional groups (e.g., hydroxymethyl, methoxy) and stereochemistry. Discrepancies in bond angles (e.g., C8–C9–C10–O1 = −178.6° vs. computational predictions) are resolved by re-examizing crystallization conditions or using density functional theory (DFT) to model torsional strain .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise protection/deprotection : Prioritize protecting the hydroxymethyl group (C10) during methoxy (C14) installation to avoid side reactions. Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection .
  • Chromatographic purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) isolates the target compound from regioisomers. Monitor purity via LC-MS (mass accuracy < 2 ppm) and ¹H NMR integration .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

  • Methodology :

  • HPLC-DAD/ELSD : Quantify impurities (<0.1% threshold) using diode-array detection (DAD) at λ = 254 nm.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via time-resolved NMR (e.g., methoxy group oxidation) .

Advanced Research Questions

Q. How can computational models address contradictions between experimental and theoretical data in stereochemical assignments?

  • Methodology :

  • DFT-based conformational analysis : Compare calculated (e.g., B3LYP/6-31G*) and experimental bond lengths/angles. For example, discrepancies in the oxatricyclo core (C–C bond lengths ≈ 1.483 Å experimentally vs. 1.47 Å computationally) may indicate crystal packing effects .
  • Molecular dynamics (MD) simulations : Model solvent interactions (e.g., DMSO vs. methanol) to predict crystallization behavior and refine X-ray data interpretations .

Q. What strategies integrate computational reaction path searches with experimental synthesis to reduce trial-and-error approaches?

  • Methodology :

  • Quantum chemical path sampling : Use tools like GRRM17 to map reaction pathways for key steps (e.g., oxa-ring formation). Prioritize pathways with activation energies < 25 kcal/mol for experimental validation .
  • Feedback loops : Optimize reaction conditions (temperature, solvent) using machine learning (ML) algorithms trained on experimental datasets (e.g., yield vs. solvent polarity) .

Q. How do functional group modifications (e.g., methoxy → ethoxy) impact the compound’s physicochemical properties and bioactivity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs via nucleophilic substitution (e.g., NaOEt for demethylation). Assess solubility (shake-flask method) and logP (HPLC-derived) to correlate hydrophobicity with membrane permeability .
  • In silico docking : Predict binding affinity changes (e.g., ΔG < −8 kcal/mol) using AutoDock Vina against target proteins (e.g., cytochrome P450) .

Q. What experimental designs minimize variability in studying solvent effects on reaction kinetics?

  • Methodology :

  • Box-Behnken design (BBD) : Test solvent polarity (ε), temperature (25–60°C), and catalyst loading (0.1–1 mol%) as independent variables. Response surface models (RSM) identify optimal conditions for oxa-ring closure (e.g., ε = 25–30, 50°C) .
  • In situ monitoring : Use ReactIR to track intermediate formation (e.g., enol ethers) and adjust solvent ratios in real time .

Q. How can researchers evaluate the compound’s stability under oxidative or photolytic stress for preclinical development?

  • Methodology :

  • Forced degradation studies : Expose to 1% H₂O₂ (oxidative) or UV light (300–400 nm, 200 W/m²) for 24 hours. Quantify degradation products via UPLC-QTOF-MS and assign structures using MS/MS fragmentation patterns .
  • Kinetic modeling : Fit degradation data to first-order kinetics (R² > 0.95) to estimate shelf-life under standard storage conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.